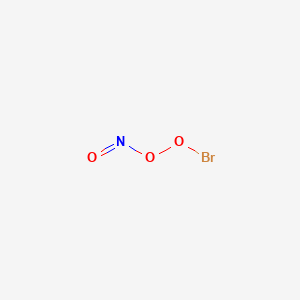![molecular formula C17H13BrO B14242095 1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro- CAS No. 244613-09-0](/img/structure/B14242095.png)
1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro- is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromophenyl group attached to the naphthalenone core
准备方法
The synthesis of 1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro- typically involves the condensation of 3-bromobenzaldehyde with 1-tetralone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated by filtration and purified by recrystallization .
化学反应分析
1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydronaphthalenones.
科学研究应用
1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro- can be compared with other similar compounds such as:
2-[(4-bromophenyl)methylene]-1-tetralone: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
2-[(3-chlorophenyl)methylene]-1-tetralone: This compound has a chlorine atom instead of a bromine atom, which can lead to different chemical and biological properties.
2-[(3-methylphenyl)methylene]-1-tetralone: The presence of a methyl group instead of a bromine atom can significantly alter the compound’s reactivity and applications.
属性
CAS 编号 |
244613-09-0 |
|---|---|
分子式 |
C17H13BrO |
分子量 |
313.2 g/mol |
IUPAC 名称 |
2-[(3-bromophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13BrO/c18-15-6-3-4-12(11-15)10-14-9-8-13-5-1-2-7-16(13)17(14)19/h1-7,10-11H,8-9H2 |
InChI 键 |
RXQZJBJGVUPGNK-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC2=CC(=CC=C2)Br)C(=O)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


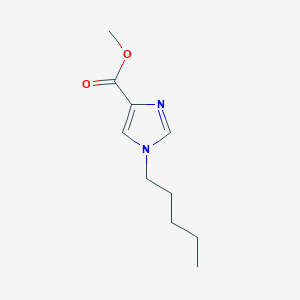
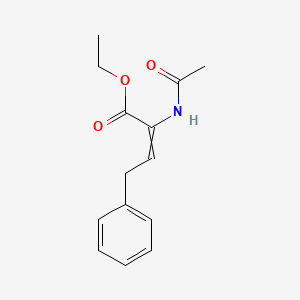
![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)
![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)
![Magnesium, bromo[4-[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B14242042.png)
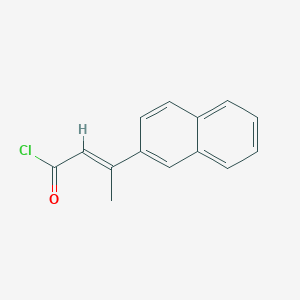
![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)
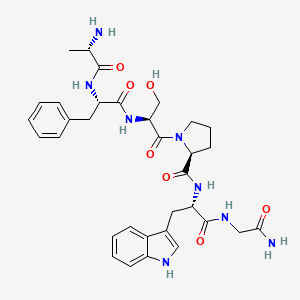
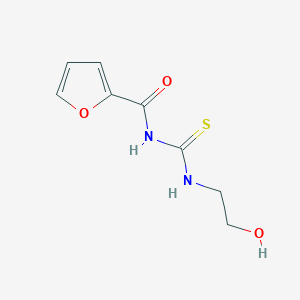
![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)
